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molecular formula C12H22O6 B1619460 Dodecanediperoxoic acid CAS No. 66280-55-5

Dodecanediperoxoic acid

Cat. No. B1619460
M. Wt: 262.3 g/mol
InChI Key: JHUXOSATQXGREM-UHFFFAOYSA-N
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Patent
US05030381

Procedure details

A mixture comprising 5750 g of 96% sulfuric acid and 2350 g of 40% hydrogen peroxide was introduced into a stirred vessel and treated with 1060 g of powdered dodecanedioic acid (DDA) at 45° C. over 30 minutes. After 4 hours of reaction time, a mixture of the following composition was obtained:
Quantity
5750 g
Type
reactant
Reaction Step One
Quantity
2350 g
Type
reactant
Reaction Step Two
Quantity
1060 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[OH:6][OH:7].[C:8]([OH:23])(=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](O)=[O:20]>>[C:8]([O:23][OH:2])(=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:6][OH:7])=[O:20]

Inputs

Step One
Name
Quantity
5750 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2350 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
1060 g
Type
reactant
Smiles
C(CCCCCCCCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into a stirred vessel
CUSTOM
Type
CUSTOM
Details
After 4 hours of reaction time
Duration
4 h
ADDITION
Type
ADDITION
Details
a mixture of the following composition
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC(=O)OO)(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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